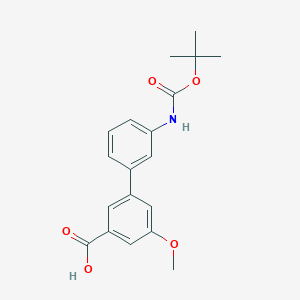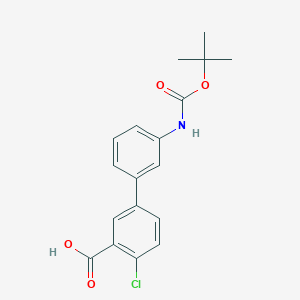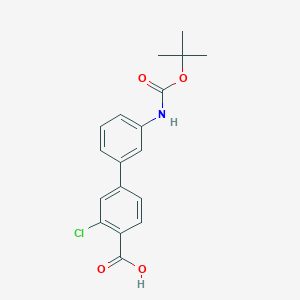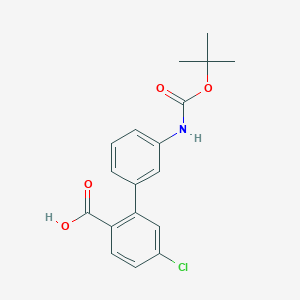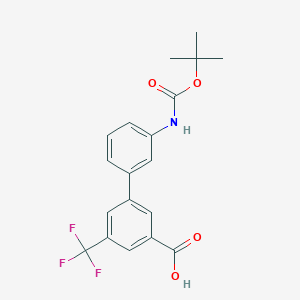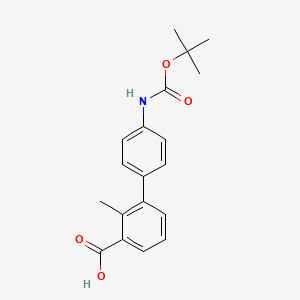
3-(4-BOC-Aminophenyl)-2-methylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-BOC-Aminophenyl)-2-methylbenzoic acid, also known as 4-BOC-APM, is a synthetic organic compound used in various scientific research applications. It is a white crystalline solid that is soluble in polar organic solvents and has a melting point of about 128°C. 4-BOC-APM is a versatile compound that has been used in the synthesis of various compounds, including drugs, peptides, and other pharmaceuticals. Additionally, its structure makes it a useful substrate for the study of enzymatic reactions and other biochemical processes.
Applications De Recherche Scientifique
3-(4-BOC-Aminophenyl)-2-methylbenzoic acid, 95% is a useful compound for various scientific research applications. It has been used as a substrate for the study of enzyme-catalyzed reactions, and it has been used to synthesize various drugs, peptides, and other pharmaceuticals. Additionally, 3-(4-BOC-Aminophenyl)-2-methylbenzoic acid, 95% has been used in the synthesis of various compounds, including peptide-based drugs, antibiotics, and other small molecules.
Mécanisme D'action
The mechanism of action of 3-(4-BOC-Aminophenyl)-2-methylbenzoic acid, 95% is not yet fully understood. However, it is known that the compound can act as a substrate for various enzymatic reactions. The compound can also act as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase. Additionally, 3-(4-BOC-Aminophenyl)-2-methylbenzoic acid, 95% can be used to synthesize various compounds, including peptide-based drugs, antibiotics, and other small molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-BOC-Aminophenyl)-2-methylbenzoic acid, 95% are not yet fully understood. However, the compound has been shown to act as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase. Additionally, the compound has been used in the synthesis of various drugs, peptides, and other pharmaceuticals, and it has been used to study enzyme-catalyzed reactions.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 3-(4-BOC-Aminophenyl)-2-methylbenzoic acid, 95% for lab experiments is its versatility. The compound is relatively simple to synthesize and can be used in a variety of scientific research applications. Additionally, the compound can act as a substrate for various enzymatic reactions and can be used to synthesize various drugs, peptides, and other pharmaceuticals. However, the compound has some limitations. The compound is not stable in the presence of light or air, and it can be toxic if not handled properly.
Orientations Futures
There are a number of potential future directions for 3-(4-BOC-Aminophenyl)-2-methylbenzoic acid, 95% research. One potential direction is to further explore the compound’s mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore the compound’s potential uses in drug synthesis and to develop more efficient methods for its synthesis. Additionally, further research could be conducted to explore the compound’s potential uses in the study of enzyme-catalyzed reactions. Finally, further research could be conducted to explore the compound’s potential uses in the development of new drugs and other pharmaceuticals.
Méthodes De Synthèse
The synthesis of 3-(4-BOC-Aminophenyl)-2-methylbenzoic acid, 95% begins with the reaction of 4-bromoacetophenone with lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF). This reaction produces 4-bromo-2-methylbenzoic acid. The bromoacid is then treated with diisopropylcarbodiimide (DIC) and 4-aminophenol in anhydrous THF. This reaction yields 3-(4-BOC-Aminophenyl)-2-methylbenzoic acid, 95% as the final product. The synthesis is relatively simple and can be carried out in a single step.
Propriétés
IUPAC Name |
2-methyl-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12-15(6-5-7-16(12)17(21)22)13-8-10-14(11-9-13)20-18(23)24-19(2,3)4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIIUVAEZMEIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

